N1-Methylaziridine-1,2-dicarboxamide

Descripción

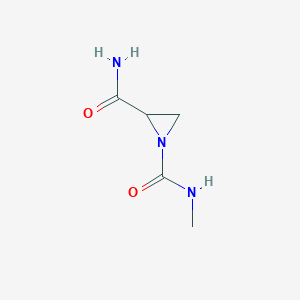

N1-Methylaziridine-1,2-dicarboxamide (CAS# 100804-10-2) is a small heterocyclic compound featuring a strained three-membered aziridine ring substituted with two carboxamide groups at the 1,2-positions and a methyl group at the N1 position. This compound is synthesized and commercialized by Shenzhen Atomax Chemical Co. for research and industrial applications .

Propiedades

Número CAS |

100804-10-2 |

|---|---|

Fórmula molecular |

C5H9N3O2 |

Peso molecular |

143.14 g/mol |

Nombre IUPAC |

1-N-methylaziridine-1,2-dicarboxamide |

InChI |

InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |

Clave InChI |

GFSHWDZXXDCWCE-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1CC1C(=O)N |

SMILES canónico |

CNC(=O)N1CC1C(=O)N |

Sinónimos |

1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Cyclopropane-1,2-dicarboxamide Derivatives

Key Compounds :

- (1R,2R)-N1,N2-sec-Butyl-3-methylenecyclopropane-1,2-dicarboxamide (5b)

- (1R,2R)-N1,N2-Isobutyl-3-methylenecyclopropane-1,2-dicarboxamide (5c)

- (1R,2R)-N1,N2-Benzyl-3-methylenecyclopropane-1,2-dicarboxamide (5d)

Comparison :

- Synthesis : Prepared via nucleophilic substitution of acid chloride (1R,2R)-4 with amines (tert-butylamine, isobutylamine, benzylamine) in yields of 76–86% .

- Properties: White solids with defined melting points and optical rotations; characterized by NMR, LC/MS, and elemental analysis. Carbon/hydrogen/nitrogen content showed minor deviations from theoretical values.

Table 1 : Cyclopropane-dicarboxamides vs. N1-Methylaziridine-1,2-dicarboxamide

Pyrrolidine-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : 5-membered pyrrolidine ring with substituents enhancing steric and electronic interactions.

- Activity :

- Factor Xa Inhibition : Compound 26 exhibits potent anticoagulant activity (projected human t1/2 = 23 h) due to optimized stereochemistry and substituents .

- PI3Kα Inhibition : BYL-719 shows anticancer activity by targeting the PI3K pathway, with a molecular weight of 393.53 g/mol and chiral centers influencing binding .

- Physicochemical Properties : Higher stability compared to aziridine analogs, attributed to reduced ring strain.

Table 2 : Pyrrolidine-dicarboxamides vs. This compound

Diazene-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : Linear N=N (diazene) backbone with carboxamide groups.

- Applications :

- Synthesis : ADCA is commercially produced, while Ru complexes require multistep coordination chemistry .

Table 3 : Diazene-dicarboxamides vs. This compound

Anthracene-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : Anthracene core with carboxamide groups enabling fluorescence and anion binding.

- Activity : High affinity for benzoate (Ka = 709 M<sup>−1</sup> in CD2Cl2) .

- Applications : Anion sensing and supramolecular chemistry.

Table 4 : Anthracene-dicarboxamides vs. This compound

| Property | Anthracene Derivatives | N1-Methylaziridine |

|---|---|---|

| Core Structure | Planar anthracene ring | Non-planar aziridine ring |

| Applications | Fluorescent anion sensors | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.